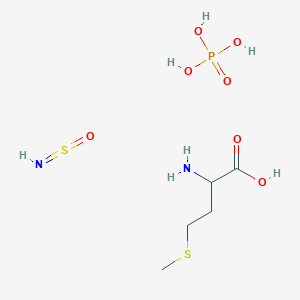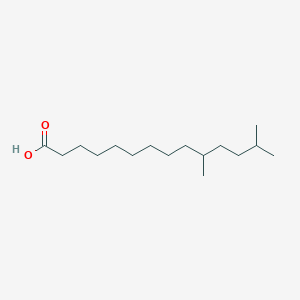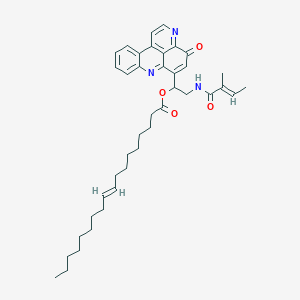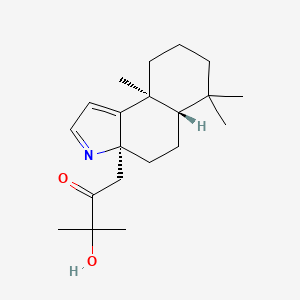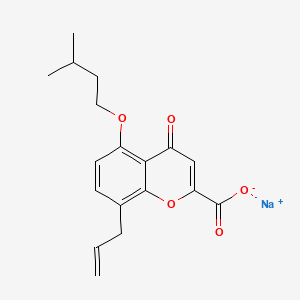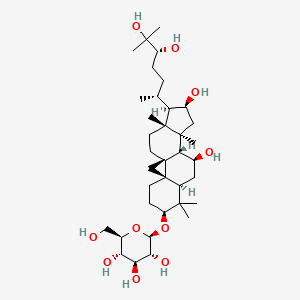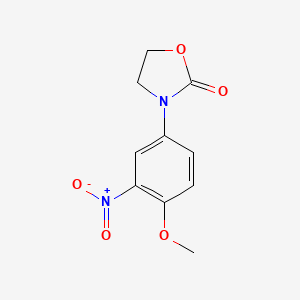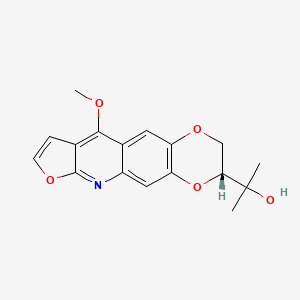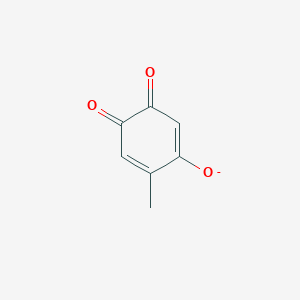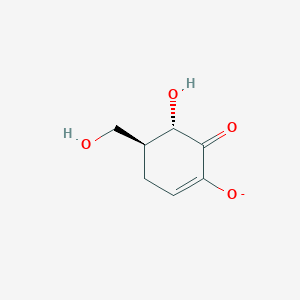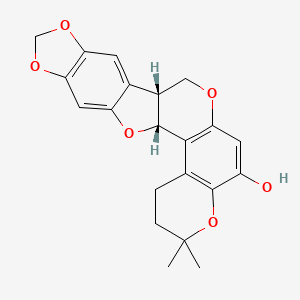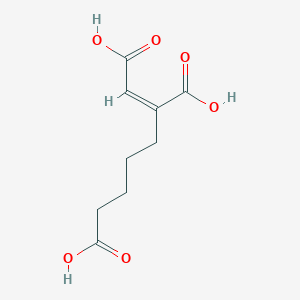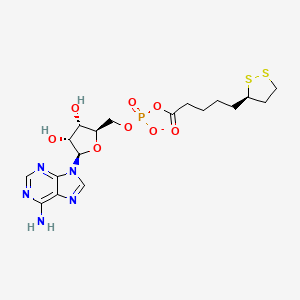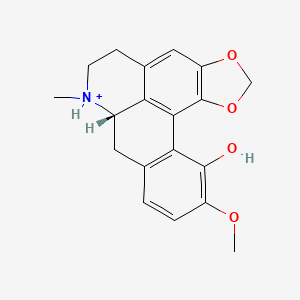![molecular formula C15H24 B1262597 1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene](/img/structure/B1262597.png)
1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene is a natural product found in Cupressus sempervirens with data available.
Aplicaciones Científicas De Investigación
Applications in Polymer Synthesis
1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene has been investigated for its applications in the field of polymer synthesis. A study introduced a non-isocyanate route to renewable polyurethanes via polycondensation reactions of fatty acid-derived dimethyl dicarbamates and diols, catalyzed by compounds such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). This pathway is versatile and serves as a sustainable alternative for producing polyurethanes with molecular weights up to 25 kDa, characterized by methods like SEC, DSC, and NMR analysis (Unverferth et al., 2013).
In Organic Chemistry and Synthesis
The compound was also found to be beneficial in organic chemistry, specifically in the synthesis of polyfunctionalized cage compounds. It behaves as a masked bis-diene and undergoes purely pericyclic, three-step homodomino processes with diverse bis-dienophiles. This methodology, though having some limitations due to competitive side reactions, proved useful in the creation of compounds like 4-oxatricyclo[4.3.1.0(3,7)]dec-8-ene, and various tricyclo[5.3.1.0(3,8)]undec-9-ene derivatives (Giomi et al., 2000).
In Analytical Chemistry
The reactions between compounds like 2,3,4,5,6-pentafluorophenylacetonitrile (PFPA) and strong N-bases such as 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) have been studied, showcasing the compound's role in analytical chemistry. These studies utilized techniques like UV–vis kinetic, high-resolution LSIMS, and 19F NMR to identify the products of these reactions, which include dimers and oligomers of PFPA, providing insights into their structural characteristics (Gierczyk et al., 2006).
Propiedades
Nombre del producto |
1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1R,6S,7S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11?,12-,13-,14?,15+/m0/s1 |
Clave InChI |
VLXDPFLIRFYIME-PLWLXLEKSA-N |
SMILES isomérico |
CC1=CC[C@H]2[C@H]3C1[C@@]2(CCC3C(C)C)C |
SMILES canónico |
CC1=CCC2C3C1C2(CCC3C(C)C)C |
Sinónimos |
alpha-copaene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



